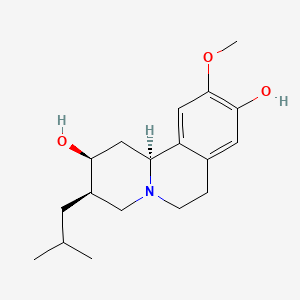

(-)-9-deMe-DTBZ

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-9-deMe-DTBZ is a complex organic compound with a unique structure that includes a pyrido[2,1-a]isoquinoline core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-9-deMe-DTBZ typically involves multiple steps, starting from simpler organic molecules. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes used in the laboratory, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(-)-9-deMe-DTBZ can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Applications

Dopamine Depleting Agent

(-)-9-deMe-DTBZ is recognized for its ability to deplete dopamine levels, making it relevant in the treatment of conditions characterized by excessive dopaminergic activity, such as schizophrenia and movement disorders like tardive dyskinesia. The compound acts primarily by inhibiting the vesicular monoamine transporter (VMAT), which is crucial for packaging monoamines into vesicles for storage and release .

Antidyskinetic and Antipsychotic Effects

Research indicates that this compound may have antidyskinetic properties, helping to alleviate symptoms associated with dyskinesia, particularly in patients undergoing treatment for Parkinson's disease. Its antipsychotic effects are attributed to its action on dopaminergic pathways, which can help stabilize mood and reduce psychotic symptoms .

Imaging Applications

Positron Emission Tomography (PET) Tracers

One of the most significant applications of this compound derivatives is in the development of radioligands for PET imaging. For instance, the fluorinated compound [18F]FP-(+)-DTBZ has been used to visualize VMAT2 binding sites in the brain. This imaging capability is particularly valuable for studying neurodegenerative diseases such as Parkinson's disease, where monitoring dopaminergic neuron integrity is crucial .

In Vivo Characterization

Studies have demonstrated that [18F]FP-(+)-DTBZ exhibits favorable pharmacokinetics and biodistribution profiles in animal models, indicating its potential for clinical use in assessing VMAT2 availability and function in various neurological conditions . The ability to differentiate between active and inactive enantiomers enhances its specificity as an imaging agent.

Case Study 1: VMAT2 Imaging in Parkinson's Disease

A study utilized [18F]FP-(+)-DTBZ PET imaging to assess VMAT2 binding in the brains of patients with Parkinson's disease. The findings revealed a significant correlation between VMAT2 binding levels and clinical measures of motor function, underscoring the utility of this compound in evaluating disease progression and treatment efficacy .

Case Study 2: Pharmacokinetics in Animal Models

Research involving the pharmacokinetics of [18F]FP-(+)-DTBZ demonstrated its rapid uptake and retention in brain regions associated with dopaminergic activity. This study highlighted the compound's ability to provide quantitative measures of VMAT2 binding, which could be pivotal in both research and clinical settings for monitoring therapeutic interventions .

Comparative Data Table

作用机制

The mechanism of action of (-)-9-deMe-DTBZ involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-3-(2-methylpropyl)-2H-benzo[a]quinolizine-2,9,10-triol: A derivative of Tetrabenazine, known for its dopamine-depleting properties.

rac-(2S,3R,11bR)-3-Isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9-diol: Another compound with a similar core structure, used in various chemical and biological studies.

Uniqueness

(-)-9-deMe-DTBZ is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

生物活性

(-)-9-deMe-DTBZ, a derivative of dihydrotetrabenazine (DTBZ), has garnered attention in the field of neuropharmacology due to its selective binding to the vesicular monoamine transporter 2 (VMAT2). This compound is primarily investigated for its potential applications in imaging and therapeutic strategies for neurodegenerative diseases, particularly Parkinson's disease (PD). This article delves into the biological activity of this compound, highlighting its pharmacokinetics, binding affinity, and implications in neurological disorders.

Overview of VMAT2 and Its Importance

VMAT2 is crucial for the storage and release of monoamines, including dopamine, in presynaptic vesicles. It plays a significant role in maintaining dopaminergic function, which is essential for motor control and other neurological processes. The degeneration of dopaminergic neurons in conditions such as PD leads to a decrease in VMAT2 expression, making it a valuable target for diagnostic imaging and potential therapeutic interventions.

Pharmacokinetics and Binding Affinity

Research indicates that this compound exhibits high affinity for VMAT2, with binding constants suggesting effective interaction with this target. The pharmacokinetic profile shows promising brain uptake, which is critical for neuroimaging applications.

Table 1: Binding Affinity of this compound Compared to Other DTBZ Derivatives

| Compound | Binding Affinity (K_i) | Brain Uptake Ratio (Striatum/Cerebellum) |

|---|---|---|

| This compound | 0.76 nM | 5.24 |

| (+)-[11C]DTBZ | 0.56 nM | 5.15 |

| [18F]FP-(±)-DTBZ | Not specified | 4.54 |

The above data illustrates that this compound has comparable binding affinity to other established ligands used in PET imaging, indicating its potential utility in clinical settings.

Case Studies

- Parkinson's Disease Imaging : A study utilizing PET imaging with this compound demonstrated significant reductions in VMAT2 binding in patients with PD compared to healthy controls. The study reported a decrease of approximately 61% in the putamen and 43% in the caudate nucleus among PD patients, underscoring the compound's diagnostic potential for assessing disease progression and therapeutic response .

- Dopaminergic Function Assessment : In another investigation, researchers employed this compound to evaluate dopaminergic integrity in patients with varying stages of PD. The results indicated that lower specific uptake values correlated with increased disease severity as measured by the Unified Parkinson's Disease Rating Scale (UPDRS-III), reinforcing the compound's role as a biomarker for dopaminergic dysfunction .

Implications for Therapeutic Strategies

The biological activity of this compound extends beyond imaging; it may also inform therapeutic approaches. By understanding VMAT2 dynamics through this compound, researchers can explore strategies to enhance dopaminergic transmission or protect against neuronal loss in neurodegenerative diseases.

Table 2: Clinical Implications of this compound

| Application | Description |

|---|---|

| Diagnostic Imaging | Early detection of PD through VMAT2 quantification |

| Monitoring Disease Progression | Correlation with clinical scales (e.g., UPDRS) |

| Potential Therapeutic Applications | Targeting VMAT2 to improve dopaminergic signaling |

属性

CAS 编号 |

1065193-41-0 |

|---|---|

分子式 |

C18H27NO3 |

分子量 |

305.4 g/mol |

IUPAC 名称 |

(2S,3S,11bS)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m0/s1 |

InChI 键 |

NNGHNWCGIHBKHE-BPUTZDHNSA-N |

SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

手性 SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)O |

规范 SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

同义词 |

(2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-10-methoxy-3-(2-methylpropyl)-2H-Benzo[a]quinolizine-2,9-diol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。